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This guide provides a detailed comparison of the potent BRD7 and BRD9 degrader, VZ185,

and its inactive diastereomer, cis-VZ185. The data presented is compiled from publicly

available research, offering a comprehensive overview of their biochemical, cellular, and

pharmacokinetic properties.

Introduction to VZ185: A Dual BRD7/9 Degrader
VZ185 is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera

(PROTAC). It is designed to selectively induce the degradation of bromodomain-containing

proteins BRD7 and BRD9, which are components of the BAF (SWI/SNF) chromatin remodeling

complex.[1][2] VZ185 accomplishes this by hijacking the cell's natural protein disposal

machinery, the ubiquitin-proteasome system. It acts as a molecular bridge, bringing BRD7/9

into proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination

and subsequent proteasomal degradation of the target proteins.[2][3] In contrast, cis-VZ185 is

the (S)-hydroxy diastereoisomer of VZ185 and serves as a crucial negative control. While it can

still bind to the BRD7/9 bromodomains, it is unable to recruit the VHL E3 ligase, and therefore

does not induce protein degradation.[2][4]

Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the activity of VZ185 and

cis-VZ185.
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Table 1: In Vitro Binding Affinity and Potency
Parameter VZ185 cis-VZ185 Reference

BRD9-BD Binary KD

(ITC)
5.1 ± 0.6 nM Not Determined [1][5]

VHL Binary KD (ITC) 26 ± 9 nM Not Determined [2][5]

VHL Ternary KD (with

BRD9-BD, ITC)
27 ± 3 nM Not Determined [2][5]

VHL Binary KD (FP) 35 ± 5 nM Not Determined [2]

VHL Ternary KD (with

BRD9-BD, FP)
35 ± 6 nM Not Determined [2]

Cooperativity (α) 1.0 Not Determined [2]

KD: Dissociation Constant; ITC: Isothermal Titration Calorimetry; FP: Fluorescence

Polarization; BD: Bromodomain.

Table 2: Cellular Degradation Potency (DC50)
Cell Line &
Duration

Target
VZ185 DC50
(nM)

cis-VZ185
Activity

Reference

RI-1 cells (8 h) BRD9 1.76 - 1.8 No degradation [1][6]

RI-1 cells (8 h) BRD7 4.5 No degradation [1][6]

HEK293 HiBiT-

BRD9
BRD9 4.0 No degradation [1][2]

HEK293 HiBiT-

BRD7
BRD7 34.5 No degradation [1][2]

EOL-1 cells (18

h)
BRD9 2.3 No degradation [2]

A204 cells (18 h) BRD9 8.3 No degradation [2]

DC50: Half-maximal degradation concentration.
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Table 3: Cell Viability (EC50)
Cell Line VZ185 EC50 (nM) cis-VZ185 Activity Reference

EOL-1 3.4 Not Determined [1][6]

A-402 39.8 Not Determined [1][6]

EC50: Half-maximal effective concentration.

Table 4: In Vitro Pharmacokinetic Properties
Parameter VZ185 cis-VZ185 Reference

Aqueous Solubility

(µM)
85 79 [2]

PAMPA Permeability

(nm/s)
0.01 0.36 [2]

Microsomal Stability

(Human, mL/min/g

liver)

3.8 8.1 [2][5]

Microsomal Stability

(Mouse, mL/min/g

liver)

1.2 2.4 [2][5]

Plasma Stability

(Human, T1/2 min)
>180 >180 [2][5]

Plasma Stability

(Mouse, T1/2 min)
>180 >180 [2][5]

Signaling Pathway and Experimental Workflow
Mechanism of Action of VZ185
VZ185 functions as a PROTAC to induce the degradation of BRD7 and BRD9. The process

involves the formation of a ternary complex between the target protein (BRD7 or BRD9),

VZ185, and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from

the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.
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Caption: VZ185-mediated degradation of BRD7/BRD9.

General Experimental Workflow for VZ185
Characterization
The characterization of VZ185 and cis-VZ185 typically involves a series of in vitro and cellular

assays to determine their binding affinity, degradation potency, and effects on cell viability.
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Caption: Workflow for VZ185 and cis-VZ185 analysis.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)
ITC is utilized to measure the binding affinity of VZ185 to its target proteins (BRD9-BD) and the

E3 ligase (VHL), both in binary and ternary complex formations.

Objective: To determine the dissociation constant (KD), stoichiometry (n), and

thermodynamic parameters (ΔH, ΔS) of binding.

General Protocol:
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Purified proteins (BRD9-BD, VHL complex) are dialyzed against the same buffer to

minimize buffer mismatch effects.

The protein solution is loaded into the sample cell of the calorimeter.

The VZ185 solution is loaded into the injection syringe.

A series of small, precise injections of the VZ185 solution are made into the protein

solution.

The heat released or absorbed during each injection is measured.

The resulting data is integrated and fit to a binding model to determine the thermodynamic

parameters.

For ternary complex analysis, the experiment is repeated with one protein already pre-

incubated with VZ185 before titration of the second protein.

HiBiT-Based Live Cell Degradation Assay
This assay provides a quantitative measurement of protein degradation in real-time within living

cells.

Objective: To determine the DC50 and degradation kinetics of VZ185.

General Protocol:

HEK293 cells are engineered using CRISPR/Cas9 to endogenously express BRD7 or

BRD9 fused with a small, 11-amino-acid HiBiT tag.

These cells are plated in multi-well plates.

Cells are treated with a range of concentrations of VZ185 or cis-VZ185.

A detection reagent containing the complementary LgBiT subunit and a luciferase

substrate is added.
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The luminescence, which is proportional to the amount of HiBiT-tagged protein, is

measured over time using a luminometer.

The decrease in luminescence indicates protein degradation, and the data is used to

calculate DC50 values.

CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to assess the effect of VZ185 on the viability of cancer cell lines.

Objective: To determine the EC50 of VZ185 in different cell lines.

General Protocol:

Cancer cells (e.g., EOL-1, A-402) are seeded in opaque-walled multi-well plates.

Cells are treated with a serial dilution of VZ185 for a specified period (e.g., 72 hours).

The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and

contains luciferase and its substrate.

The luminescence, which is proportional to the amount of ATP present (an indicator of

metabolically active, viable cells), is measured using a luminometer.

The data is normalized to untreated controls, and the EC50 value is calculated.[1]

Western Blot for Protein Degradation
Western blotting is a semi-quantitative method used to visualize and confirm the degradation of

target proteins.

Objective: To confirm the degradation of BRD7 and BRD9 in cells treated with VZ185.

General Protocol:

Cells are treated with VZ185, cis-VZ185, or a vehicle control for a specific time.

Cells are lysed to extract total protein.
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Protein concentration is determined using a BCA assay to ensure equal loading.

Proteins are separated by size using SDS-PAGE and then transferred to a membrane

(e.g., PVDF or nitrocellulose).

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with primary antibodies specific for BRD7, BRD9, and a

loading control (e.g., GAPDH or β-actin).

After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP).

A chemiluminescent substrate is added, and the signal is detected using an imaging

system. The band intensity for the target proteins is normalized to the loading control to

quantify the extent of degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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